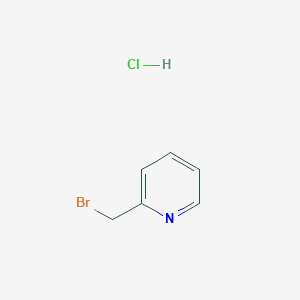

2-(Bromomethyl)pyridine hydrochloride

CAS No.: 421552-94-5

Cat. No.: VC14393906

Molecular Formula: C6H7BrClN

Molecular Weight: 208.48 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 421552-94-5 |

|---|---|

| Molecular Formula | C6H7BrClN |

| Molecular Weight | 208.48 g/mol |

| IUPAC Name | 2-(bromomethyl)pyridine;hydrochloride |

| Standard InChI | InChI=1S/C6H6BrN.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5H2;1H |

| Standard InChI Key | QJYHMWJJNWZWCH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)CBr.Cl |

Introduction

Chemical and Structural Properties

Molecular Characteristics

2-(Bromomethyl)pyridine hydrochloride features a pyridine ring substituted with a bromomethyl group at the 2-position, paired with a hydrochloride ion. The molecular structure confers polarity and reactivity, particularly at the brominated carbon, which is susceptible to nucleophilic attack. The pyridine nitrogen provides weak basicity, with a pKa of approximately 3.5 for the protonated form .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 208.483 | |

| Exact Mass | 206.945 | |

| LogP | 2.778 | |

| PSA | 12.89 Ų |

The compound’s logP value indicates moderate lipophilicity, facilitating solubility in polar aprotic solvents like acetone or dimethylformamide (DMF) .

Spectroscopic Data

-

NMR: The -NMR spectrum in DMSO-d6 shows a singlet at δ 4.85 ppm for the bromomethyl (–CH2Br) group and aromatic protons between δ 7.4–8.6 ppm .

-

IR: Stretching vibrations at 680 cm (C–Br) and 1600 cm (C=N) confirm functional groups .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A validated synthesis involves treating 2-(bromomethyl)pyridine hydrobromide with potassium carbonate in acetone under inert conditions .

Reaction Scheme:

Procedure:

-

Degassing: 760 mg (3 mmol) of 2-(bromomethyl)pyridine hydrobromide and 436 mg (3.15 mmol) of potassium carbonate are degassed under vacuum for 1 hour .

-

Reaction: Dry acetone (10 mL) is added, and the mixture is stirred under argon at 25°C for 7 hours .

-

Workup: The solvent is evaporated, and the product is extracted with diethyl ether (3 × 10 mL) to yield a pink oil with quantitative efficiency .

Table 2: Synthesis Conditions

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Time | 7 hours |

| Solvent | Acetone |

| Yield | ~100% |

Scalability and Industrial Considerations

Industrial production may employ continuous-flow reactors to enhance yield and purity. Automation ensures precise control over stoichiometry and reaction kinetics, critical for maintaining batch consistency .

Applications in Organic Synthesis

Nucleophilic Substitutions

The bromomethyl group undergoes facile substitution with nucleophiles (e.g., amines, thiols), enabling the synthesis of pyridine-based ligands and pharmaceuticals. For example, reaction with piperazine yields -(pyridin-2-ylmethyl)piperazine, a precursor to kinase inhibitors .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with arylboronic acids produce biaryl derivatives, valuable in materials science and drug design .

Example Reaction:

| Aspect | Detail |

|---|---|

| Storage | Cool, dry, inert atmosphere |

| Handling | Use PPE (gloves, goggles) |

| Disposal | Incinerate or neutralize |

Exposure Mitigation

-

Ventilation: Use fume hoods to avoid inhalation.

-

Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

Research and Development

Material Science Innovations

The compound’s ability to form stable coordination complexes with transition metals (e.g., Cu, Pd) underpins its use in catalytic systems and conductive polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume